molecular formula C10H6F2N2O2 B2465458 1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152962-42-9

1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2465458
CAS No.: 1152962-42-9
M. Wt: 224.167
InChI Key: GRRRYUJAKBASQS-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-difluorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzaldehyde and hydrazine hydrate.

    Formation of Pyrazole Ring: The reaction between 2,5-difluorobenzaldehyde and hydrazine hydrate leads to the formation of the pyrazole ring. This step is often carried out under reflux conditions in the presence of a suitable solvent like ethanol.

    Carboxylation: The resulting pyrazole intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 3-position of the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.

    1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid: Another positional isomer with fluorine atoms at the 2 and 4 positions on the phenyl ring. It may have distinct reactivity and applications compared to the 2,5-difluoro derivative.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,5-difluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRRYUJAKBASQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152962-42-9
Record name 1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid
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